5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones to form the pyrazole ring, followed by cyclization with nitrile oxides to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of new materials and catalysts .
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors and antimicrobial agents. The presence of both pyrazole and oxadiazole rings contributes to its biological activity .
Medicine
In medicinal chemistry, this compound has shown promise in the development of new drugs for treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active sites, while the oxadiazole ring can participate in π-π interactions with aromatic residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds also contain pyrazole rings and have been studied for their antioxidant and anticancer activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities, these compounds share structural similarities with the target compound.
Uniqueness
The uniqueness of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole lies in its combination of pyrazole and oxadiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O/c1-12-4-7-15(8-5-12)19-21-20(25-24-19)18-11-17(22-23-18)16-9-6-13(2)14(3)10-16/h4-11H,1-3H3,(H,22,23) |
InChI Key |
CYAAOMMRYMWKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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